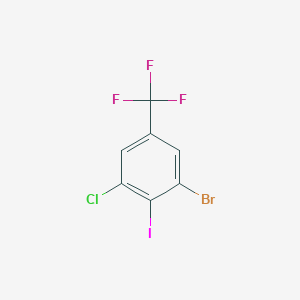

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene

Vue d'ensemble

Description

Synthesis Analysis

1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This demonstrates the utility of halogenated reagents in the synthesis of complex benzene derivatives, facilitating the addition of multiple different halogen atoms to the benzene ring (Porwisiak & Schlosser, 1996).

Molecular Structure Analysis

The molecular structure of 1-bromo-3,5-bis(trifluoromethyl)benzene derivatives displays characteristic supramolecular features such as non-classical hydrogen bonding and parallel-displaced π–π interactions, as observed in isostructural compounds (Stein, Hoffmann, & Fröba, 2015). These features are essential for understanding the intermolecular interactions that may influence the reactivity and stability of the compound.

Chemical Reactions and Properties

Bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene, exhibit distinct interaction types such as C–H···Br, C–Br···Br, and C–Br···π interactions. These interactions are crucial in determining the chemical reactivity and the formation of various molecular assemblies (Jones, Kuś, & Dix, 2012).

Physical Properties Analysis

The physical properties, such as crystal structure and stability, can be inferred from related compounds. The crystal structures of benzene derivatives, including bromo- and bromomethyl-substituted versions, help understand the spatial arrangement and physical interactions within the molecule. This knowledge is crucial for predicting the behavior of 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene under different conditions (Jones, Kuś, & Dix, 2012).

Chemical Properties Analysis

The chemical properties such as reactivity and stability can be analyzed through the synthesis routes and reactions of similar compounds. The use of 1,3,5-trisubstituted benzene derivatives in organometallic synthesis provides insights into the electrophilic and nucleophilic sites within the molecule, guiding the understanding of chemical properties of halogenated benzene derivatives (Porwisiak & Schlosser, 1996).

Applications De Recherche Scientifique

Reagent-modulated Optional Site Selectivities

The compound has been utilized in studies focused on reagent-modulated optional site selectivities. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes underwent deprotonation adjacent to a single halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran (THF). This process allowed for the exploration of positional ambiguities to establish optional site selectivities, highlighting the compound's role in achieving regioselective functionalization (Mongin, Desponds, & Schlosser, 1996).

Ring Halogenations of Polyalkylbenzenes

Another study reported the use of the compound in ring halogenations of polyalkylbenzenes, utilizing 1-bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid. This research underscores the compound's utility in synthesizing mixed halogenated compounds, demonstrating its versatility in organic synthesis processes (Bovonsombat & Mcnelis, 1993).

Versatile Starting Material for Organometallic Synthesis

The compound has also been highlighted as a versatile starting material for organometallic synthesis. A study detailed the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, leading to a number of synthetically useful reactions. This indicates the compound's significant role in facilitating the synthesis of organometallic intermediates (Porwisiak & Schlosser, 1996).

Crystal Structures and Porous Materials Formation

Research into the crystal structures of related derivatives and the assembly of triple helical amide-to-amide hydrogen bonded columns into porous materials via halogen...halogen interactions has also been documented. These studies provide insights into the structural characteristics of halogenated benzene derivatives and their potential applications in designing porous materials (Stein, Hoffmann, & Fröba, 2015); (Rajput, Chernyshev, & Biradha, 2010).

Safety And Hazards

Orientations Futures

While specific future directions for 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene are not mentioned in the literature, similar compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWKEGGZLPOJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371220 | |

| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

CAS RN |

175205-55-7 | |

| Record name | 1-Bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3-chloro-2-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175205-55-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65176.png)